molecular formula C14H16N2O3S B4628148 4-ethoxy-3-methyl-N-4-pyridinylbenzenesulfonamide

4-ethoxy-3-methyl-N-4-pyridinylbenzenesulfonamide

Cat. No. B4628148
M. Wt: 292.36 g/mol
InChI Key: ORBLYYHQAZEYEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-ethoxy-3-methyl-N-4-pyridinylbenzenesulfonamide involves several chemical transformations, including chlorination, ammonolysis, and condensation steps. A process improvement for the synthesis of a closely related compound, 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide, was reported by using 4-hydroxy-3-pyridinesulfuric acid as a raw material, achieving a total yield of 75% (Zhang, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds exhibits significant diversity, including various crystalline forms and conformational polymorphisms. For example, different crystalline forms of 4-amino-N-2-pyridinylbenzenesulfonamide (a related compound) have been characterized by X-ray crystallography, revealing distinct molecular conformations and supramolecular architectures (Bar & Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including aminohalogenation and rearrangements. For instance, the synthesis of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide involved an aminohalogenation reaction, showcasing the compound's reactivity and potential for generating diverse molecular structures (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

properties

IUPAC Name

4-ethoxy-3-methyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-14-5-4-13(10-11(14)2)20(17,18)16-12-6-8-15-9-7-12/h4-10H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBLYYHQAZEYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-pyridylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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